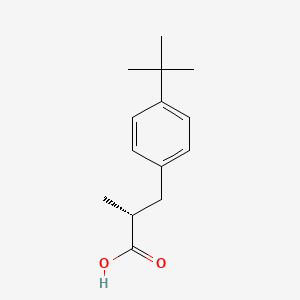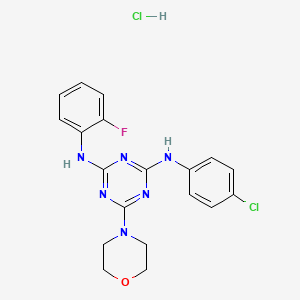
N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN6O and its molecular weight is 437.3. The purity is usually 95%.
BenchChem offers high-quality N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Approaches and Biological Efficacy : Research on derivatives of pyrimidine and triazine has shown promising biological activities, including larvicidal effects against various larvae, highlighting their potential as bioactive compounds in pest control and pharmaceutical applications. For instance, the synthesis of pyrimidine-linked morpholinophenyl derivatives has demonstrated significant larvicidal activity, suggesting the potential of such compounds in developing biopesticides or drugs with specific biological targets (Gorle et al., 2016).
Chemical Interactions and Properties
Chemical Reactivity and Interaction Studies : The interaction of triazine derivatives with various chemicals and their reactivity under different conditions have been explored, providing insights into their chemical properties and potential applications in synthesis and materials science. Research on the behavior of 1,2,4-triazine derivatives towards alkylmagnesium halides, diazomethane, and in Mannich reactions offers valuable information on their reactivity, which can be applied in designing new compounds with tailored properties (Mustafa et al., 1970).
Advanced Material Development
Synthesis of Heat-Resistant Polyamides : Research into the synthesis of new materials incorporating triazine rings has led to the development of heat-resistant polyamides. These materials exhibit excellent thermal stability and flame retardancy, making them suitable for applications requiring durable and fire-resistant polymers (Dinari & Haghighi, 2017).
Biomedical Applications
Antipathogenic Activities : Studies on the antimicrobial activities of triazine derivatives have shown their potential as antipathogenic agents. Compounds synthesized from triazine and possessing various substituents have demonstrated significant activity against microbial strains, including those capable of forming biofilms, indicating their potential in developing new antimicrobial agents (Limban et al., 2011).
properties
IUPAC Name |
4-N-(4-chlorophenyl)-2-N-(2-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-13-5-7-14(8-6-13)22-17-24-18(23-16-4-2-1-3-15(16)21)26-19(25-17)27-9-11-28-12-10-27;/h1-8H,9-12H2,(H2,22,23,24,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOSTBSOEXKADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chlorophenyl)-N4-(2-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

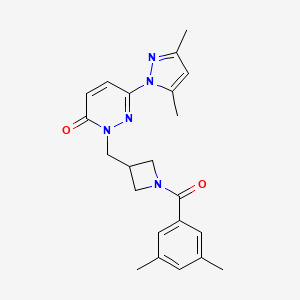
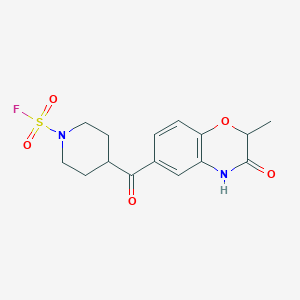
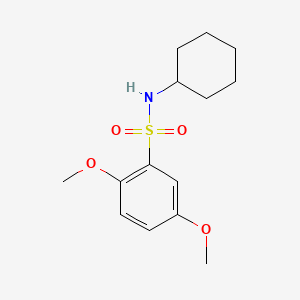



![N-(2,6-Difluorophenyl)-4-[(6-methoxypyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2729555.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-methoxybenzamide](/img/structure/B2729556.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea](/img/structure/B2729557.png)
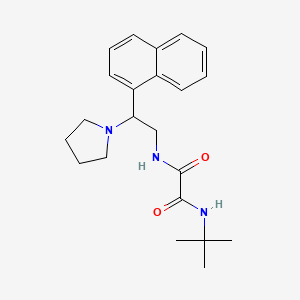
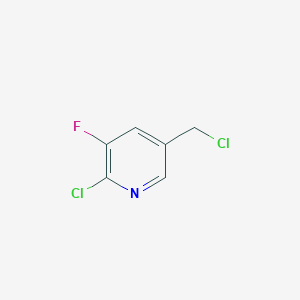
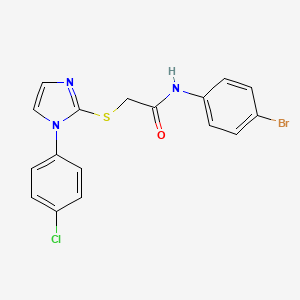
![4-(4-chlorophenyl)sulfanyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B2729564.png)
